molecular formula C18H16N2O3 B12899217 4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione CAS No. 25809-73-8

4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B12899217
CAS No.: 25809-73-8
M. Wt: 308.3 g/mol
InChI Key: DEPZOHWOPVSMGQ-UHFFFAOYSA-N
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Description

4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione is an organic compound with the molecular formula C24H20N2O3 and a molecular weight of 384.43 g/mol . It is part of the pyrazolidine-3,5-dione class of heterocyclic compounds, which are structures of high interest in medicinal and agricultural chemistry due to their diverse biological activities . Pyrazolidine-3,5-dione derivatives, such as Feprazone and Sulfinpyrazone, have a well-established history of use, primarily for their anti-inflammatory properties . Furthermore, this class of compounds has been investigated for its potential as a platelet aggregation inhibitor, which is relevant for the treatment and prevention of thrombosis . More recent research has also identified certain pyrazolidine-3,5-diones as a new class of potential C4 plant-selective herbicides, acting as inhibitors of the key enzyme phosphoenolpyruvate carboxylase (PEPC) . Researchers value this chemical scaffold for its versatility in synthetic chemistry and its potential as a starting point for developing novel therapeutic and agrochemical agents. This product is intended for research applications in a controlled laboratory environment and is strictly labeled as For Research Use Only.

Properties

CAS No.

25809-73-8

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

4-(3-oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C18H16N2O3/c21-16(13-7-3-1-4-8-13)12-11-15-17(22)19-20(18(15)23)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,22)

InChI Key

DEPZOHWOPVSMGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2C(=O)NN(C2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolidinedione Core

  • Starting materials: Phenylhydrazine and diethyl malonate.
  • Reaction conditions: Typically, the reaction is carried out in methanol or ethanol under reflux conditions (around 80°C) for 2 hours or more.
  • Mechanism: Phenylhydrazine reacts with diethyl malonate to form the pyrazolidinedione ring via cyclization and elimination of ethanol.
  • Yield: High yields (~90%) are reported for the formation of 1-phenylpyrazolidine-3,5-dione, a key intermediate.

Alternative Synthetic Routes

  • Some literature reports the use of Mannich base reactions involving pyrazolidinedione derivatives, formaldehyde, and amines to introduce various substituents at the nitrogen or carbon positions, which could be adapted for the synthesis of substituted pyrazolidinediones.
  • Knoevenagel condensation reactions of pyrazolidinedione with carbonyl compounds have also been used to prepare arylidene derivatives, which can be further modified to yield keto-substituted pyrazolidinediones.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Cyclization Phenylhydrazine + Diethyl malonate, reflux in MeOH (80°C, 2 h) 1-Phenylpyrazolidine-3,5-dione, ~90% yield Core pyrazolidinedione ring formation
2 Acylation/Alkylation Pyrazolidinedione + Phenylpropionyl chloride or 3-oxo-3-phenylpropyl halide, K2CO3, DMF, reflux This compound, moderate to high yield Introduction of keto-phenylpropyl group
3 Mannich Reaction (optional) Pyrazolidinedione + formaldehyde + amines, acidic/basic conditions Substituted pyrazolidinedione derivatives For further functionalization
4 Knoevenagel Condensation (alternative) Pyrazolidinedione + carbonyl compounds, base catalysis Arylidene pyrazolidinediones Can be epoxidized or further modified

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects the yield and purity of the pyrazolidinedione core. Methanol and ethanol are preferred for cyclization due to their polarity and ability to dissolve reactants.
  • The acylation step requires careful control of stoichiometry and reaction time to avoid over-acylation or side reactions.
  • Use of potassium carbonate as a base in DMF facilitates efficient alkylation/acylation by deprotonating the pyrazolidinedione nitrogen and activating the electrophile.
  • Purification by recrystallization from ethanol or chromatographic techniques ensures removal of unreacted starting materials and by-products.
  • Recent advances include the use of microwave-assisted synthesis and green chemistry approaches to improve reaction rates and reduce solvent use, though specific data for this compound are limited.

Chemical Reactions Analysis

Condensation Reactions with Amines and Hydrazines

The compound undergoes condensation reactions with primary amines or hydrazines due to its electrophilic carbonyl groups at positions 3 and 5 of the pyrazolidine ring. These reactions typically form hydrazone or imine derivatives .

Example Reaction Pathway:

Reagents : Hydrazine hydrate or substituted hydrazines
Conditions : Reflux in ethanol or ultrasound-assisted synthesis (enhances yield and efficiency)
Product : Formation of bis-hydrazone derivatives via nucleophilic attack on the carbonyl carbons.

Reaction ComponentDetails
Electrophilic Sites C3 and C5 carbonyl groups
Nucleophile Hydrazine or alkyl/aryl hydrazines
Key Byproduct Water (in traditional heating)

This reactivity aligns with studies on structurally analogous pyrazolidinediones, where hydrazine derivatives demonstrate enhanced biological activity .

Nucleophilic Additions at Carbonyl Groups

The compound’s carbonyl groups are susceptible to nucleophilic attack by reagents such as Grignard reagents or organometallic compounds. While direct experimental data for this compound is limited, analogous pyrazolidinediones show:

  • Grignard Reagent Addition : Alkyl or aryl magnesium halides attack the carbonyl carbons, forming tertiary alcohols after hydrolysis.

  • Reduction Reactions : Sodium borohydride (NaBH₄) selectively reduces the ketone groups to secondary alcohols under controlled conditions.

Predicted Reactivity Table:

ReagentExpected ProductNotes
RMgX (Grignard)3,5-Di-substituted pyrazolidine alcoholSteric hindrance from phenyl groups may limit reactivity
NaBH₄3,5-Diol derivativeSelective reduction without affecting the phenylpropyl chain

Acid/Base-Catalyzed Rearrangements

Under acidic or basic conditions, the pyrazolidine ring may undergo tautomerization or ring-opening reactions. For example:

  • Base-Catalyzed Ring Opening : Strong bases (e.g., NaOH) can cleave the N–N bond, yielding malonic acid derivatives.

  • Acid-Catalyzed Rearrangement : Protonation of the carbonyl oxygen could lead to keto-enol tautomerism, altering the electron distribution in the ring.

Comparative Reactivity with Related Compounds

The phenylpropyl substituent introduces steric and electronic effects that differentiate its reactivity from simpler pyrazolidinediones like phenylbutazone.

CompoundKey Reactivity Difference
4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione Enhanced electrophilicity due to electron-withdrawing phenylpropyl group
Phenylbutazone Simpler structure with fewer steric hindrances

Potential for Enolate Formation

The compound can form enolate intermediates under basic conditions (e.g., LDA or NaH), enabling alkylation or acylation at the α-position. This property is critical for synthesizing branched derivatives .

Enolate-Driven Reaction Example:

Reagent : Methyl iodide (CH₃I)
Product : Methylation at the α-carbon adjacent to the carbonyl group.

Oxidation Reactions

While the compound itself contains oxidized carbonyl groups, further oxidation (e.g., with KMnO₄ or CrO₃) could modify the phenylpropyl side chain. For instance, the ketone group in the side chain might undergo Baeyer-Villiger oxidation to form lactones, though this remains hypothetical without experimental confirmation.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiplatelet Activity
One of the notable applications of pyrazolidinedione derivatives, including 4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione, is their use as antiplatelet agents. Research indicates that these compounds can inhibit platelet aggregation, which is crucial in preventing thrombotic diseases. For example, derivatives have been identified as effective in treating conditions associated with cardiovascular diseases by acting on adenosine diphosphate receptors .

1.2 Anti-inflammatory Properties
Studies have shown that pyrazolidinediones exhibit anti-inflammatory activity. Compounds derived from this class have been evaluated for their effectiveness against inflammatory conditions, with some demonstrating superior activity compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Synthesis and Organic Chemistry

2.1 Synthetic Pathways
The synthesis of this compound can be achieved through various organic reactions, including the Pfitzinger reaction. This method allows for the formation of complex heterocyclic compounds efficiently .

Table 1: Synthetic Methods for Pyrazolidinediones

MethodDescriptionReference
Pfitzinger ReactionA reaction involving isatins and hydrazones to form quinoline derivatives.
Microwave-Assisted SynthesisUtilizes microwave irradiation to enhance reaction rates and yields in the synthesis process.
Multi-component ReactionsCombines multiple reactants in a single step to form complex structures efficiently.

Case Studies and Research Findings

3.1 Case Study: Antithrombotic Activity
A study published in a peer-reviewed journal evaluated the antithrombotic properties of various pyrazolidinedione derivatives, including the compound . The results indicated significant inhibition of platelet aggregation in vitro, suggesting potential therapeutic applications in managing thrombotic disorders .

3.2 Case Study: Inhibition of COX Enzymes
Another research effort focused on the anti-inflammatory effects of pyrazolidinediones through selective inhibition of cyclooxygenase (COX) enzymes. The compound demonstrated promising results against COX-2, which is implicated in inflammatory processes .

Mechanism of Action

The mechanism of action of 4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The insecticidal activity of 4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione (Compound 1) has been compared to three structurally related derivatives:

Compound 2 : 4-(4’-Nitrobenzylidene)-1-phenylpyrazolidine-3,5-dione

Compound 3 : 2’-(4-Chlorophenyl)-1-phenyl-3,5-dioxo-1,2,3,5-tetrahydrospiropyrazole-4,3’-oxirane

Compound 4 : 2’-(4-Nitrophenyl)-1-phenyl-3,5-dioxo-1,2,3,5-tetrahydrospiropyrazole-4,3’-oxirane

Key structural differences include:

  • Compound 1: Features a 3-oxo-3-phenylpropyl side chain.
  • Compound 2 : Substituted with a nitrobenzylidene group, introducing strong electron-withdrawing effects.
  • Compound 3 : Contains a spiropyrazole-oxirane ring system and a 4-chlorophenyl group.
  • Compound 4 : Similar to Compound 3 but with a 4-nitrophenyl substituent.

Discussion of Findings

  • Role of Chlorine : Compounds 1 and 3 exhibit higher activity, likely due to chlorine’s electron-withdrawing effects, which may enhance binding to insect neuronal targets (e.g., acetylcholinesterase). The absence of chlorine in Compounds 2 and 4 correlates with reduced efficacy .
  • Structural Rigidity: The spiropyrazole-oxirane system in Compounds 3 and 4 introduces conformational constraints.
  • Nitro Substitutions : The nitro group in Compounds 2 and 4 reduces activity compared to chloro-substituted analogs, possibly due to increased metabolic degradation or reduced target affinity.

Biological Activity

4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione is a pyrazolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrazolidinediones, known for their pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

The compound's molecular formula is C13H15N2O3C_{13}H_{15}N_{2}O_{3} with a molecular weight of approximately 247.27 g/mol. The structure features a pyrazolidine ring with substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC13H15N2O3
Molecular Weight247.27 g/mol
Melting Point190-192 °C
LogP2.5548

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolidine derivatives, including this compound. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

  • Study Findings :
    • A study reported that treatment with 20 µM and 40 µM concentrations resulted in approximately 50% cell death in MCF-7 cells after 24 hours .
    • The IC50 values for related compounds were found to be around 4.19 µM for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Pyrazolidinediones have been noted for their anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

  • Mechanism :
    • These compounds inhibit prostaglandin synthesis, leading to reduced inflammation and pain .

Antimicrobial Properties

Research indicates that pyrazolidine derivatives possess antimicrobial activity against various pathogens. This includes both bacterial and fungal strains.

  • Efficacy :
    • Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections .

Case Studies

  • Synthesis and Testing of Pyrazolidine Derivatives :
    • A comprehensive study synthesized multiple derivatives of pyrazolidine-3,5-dione using different methodologies. The resultant compounds were tested for their anticancer effects on MCF-7 cells using MTT assays .
  • Molecular Docking Studies :
    • Molecular docking studies have been performed to predict the binding affinity of these compounds to various protein targets involved in cancer progression. The results suggest strong interactions with EGFR (Epidermal Growth Factor Receptor), which is crucial in tumor growth regulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, analogous pyrazolidine-dione derivatives are synthesized using ethanol as a solvent with piperidine as a catalyst at 0–5°C for 2 hours to control exothermic side reactions . To optimize yield, researchers should systematically vary parameters like temperature, catalyst loading, and solvent polarity using Design of Experiments (DoE) frameworks. Fractional factorial designs can identify critical factors while minimizing experimental runs .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern and backbone structure. Infrared (IR) spectroscopy can validate functional groups like the ketone (C=O) and pyrazolidine-dione moieties. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity analysis, using a C18 column and acetonitrile/water gradients. Cross-validation with mass spectrometry (MS) ensures molecular weight consistency .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated with experimental data to elucidate the mechanism of its formation in multi-step syntheses?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states. For instance, ICReDD’s approach combines quantum calculations with information science to predict intermediates and validate them experimentally. Researchers should use software like Gaussian or ORCA to simulate energy profiles, followed by targeted synthesis of proposed intermediates to confirm mechanistic steps .

Q. What statistical experimental design approaches are recommended to investigate the influence of reaction parameters (e.g., temperature, catalyst loading) on the compound's synthetic efficiency?

  • Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) is ideal for optimizing multi-variable systems. For example, a three-factor CCD can explore interactions between temperature, catalyst concentration, and reaction time. Data analysis via ANOVA identifies significant parameters, while contour plots visualize optimal conditions. This approach reduces trial-and-error experimentation and improves reproducibility .

Q. How should researchers address discrepancies between predicted (computational) and observed (experimental) spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility not modeled in simulations. Re-run computations with implicit solvent models (e.g., PCM in DFT) and compare with experimental spectra acquired under controlled conditions (e.g., deuterated solvents for NMR). If inconsistencies persist, consider dynamic effects via molecular dynamics (MD) simulations to account for temperature-dependent conformational changes .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining reaction selectivity and product stability?

  • Methodological Answer : Scale-up requires careful reactor design to manage heat and mass transfer. Use segmented flow reactors for exothermic steps to enhance temperature control. Process Analytical Technology (PAT) tools like in-line IR probes monitor reaction progress in real time. For stability, conduct accelerated degradation studies under varied pH, humidity, and temperature to identify storage conditions that minimize hydrolysis or oxidation .

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